molecular formula C10H6BrF3OS B1402979 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol CAS No. 1391828-90-2

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Cat. No. B1402979
M. Wt: 311.12 g/mol
InChI Key: SSPRCJSMIZSHKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves coupling reactions and electrophilic cyclization reactions3. A study describes the synthesis of 3-halo substituted benzo[b]thiophenes starting from 2-alkynyl thioanisoles using a convenient electrophilic cyclization methodology4. However, the exact synthesis process for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not explicitly described in the available literature. However, it is known that the compound contains a benzo[b]thiophene structure, which is a five-membered heterocyclic moiety containing a sulfur atom5.



Chemical Reactions Analysis

The specific chemical reactions involving “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not detailed in the available literature. However, benzo[b]thiophene derivatives are known to be involved in various chemical reactions, including PDE4 inhibitors, chemoselective modification of oncolytic adenovirus, synthesis of phosphorescent sensor for quantification of copper (II) ion, and UV promoted phenanthridine syntheses6.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not explicitly mentioned in the available literature. However, a related compound, “(5-bromo-1-benzothiophen-2-yl)methanamine”, is described as a white to off-white powder or crystals2.


Scientific Research Applications

Synthesis and Antimicrobial Activities

A study on similar thiophene derivatives demonstrated the synthesis of novel compounds with significant antimicrobial activities. For instance, the synthesis of 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives was carried out, showcasing a solvent-free reaction process. These compounds were screened for their antimicrobial activity against various bacteria and fungi strains, indicating potential applications of related compounds in developing new antimicrobial agents (Kaneria et al., 2016).

Facile Synthesis and Structural Analysis

Another study focused on the facile synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide. This process demonstrated the advantages of short reaction times, high yield, and environmentally benign procedures, alongside detailed structural confirmation via various spectroscopic methods. Such research underscores the value of these compounds in organic synthesis and materials science, potentially relevant to the compound of interest (Wang et al., 2014).

Advanced Materials and Antitumor Evaluation

Research into thiophene derivatives has also extended into the field of advanced materials and antitumor evaluation. A notable study synthesized heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, assessing their antitumor activities. This highlights the potential of such compounds in medicinal chemistry and drug development, suggesting similar possibilities for 1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol (Shams et al., 2010).

Antioxidant Activity

Furthermore, derivatives of benzo[b]thiophene have been investigated for their antioxidant properties. The synthesis and evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, prepared via Buchwald-Hartwig C-N cross-coupling, have showcased the ability to scavenge free radicals, indicating the potential antioxidant applications of related compounds (Queiroz et al., 2007).

Safety And Hazards

The safety data sheet for a related compound, “(5-bromo-1-benzothiophen-2-yl)methanamine”, suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical attention should be sought immediately1. However, the specific safety and hazards information for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” is not available in the literature.


Future Directions

The future directions for “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” are not explicitly mentioned in the available literature. However, research into benzo[b]thiophene derivatives is ongoing due to their potential applications in organic electronic devices and their diverse biological activities8. Further research could focus on the synthesis, characterization, and evaluation of the biological activities of “1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol” and related compounds.


Please note that this analysis is based on the available information and may not cover all aspects of the compound. For more detailed and specific information, further research and consultation with experts in the field may be required.


properties

IUPAC Name

1-(5-bromo-1-benzothiophen-2-yl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3OS/c11-6-1-2-7-5(3-6)4-8(16-7)9(15)10(12,13)14/h1-4,9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPRCJSMIZSHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C=C(S2)C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
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1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
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1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
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1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
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1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol
Reactant of Route 6
1-(5-Bromobenzo[b]thiophen-2-yl)-2,2,2-trifluoroethanol

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